2,4,6-Cycloheptatrien-1-one, 2-chloro-5-(1-methylethyl)-
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Overview
Description
2,4,6-Cycloheptatrien-1-one, 2-chloro-5-(1-methylethyl)-, also known as 2-Chlorotropone, is an organic compound with significant importance in organic chemistry. It consists of a seven-membered carbon ring with three conjugated double bonds and a ketone group. The compound is known for its non-benzenoid aromatic properties and has been studied for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorotropone can be synthesized through several methods. One common method involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the bromination of tropinone followed by a Hofmann elimination . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Chlorotropone may involve large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The process requires careful control of reaction parameters to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chlorotropone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as bromine or nucleophiles like amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tropone derivatives, which can have different functional groups replacing the chlorine atom or modifying the ketone group .
Scientific Research Applications
2-Chlorotropone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise in medicinal chemistry for developing new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Chlorotropone exerts its effects involves its ability to participate in various chemical reactions due to its conjugated double bonds and reactive ketone group. The molecular targets and pathways involved depend on the specific derivative and its application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Tropone: The parent compound without the chlorine substituent.
Tropolone: A derivative with a hydroxyl group instead of the chlorine atom.
2-Hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one: Another derivative with different substituents
Uniqueness
2-Chlorotropone is unique due to its specific chlorine substituent, which imparts different reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
66967-10-0 |
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Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-chloro-5-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H11ClO/c1-7(2)8-3-5-9(11)10(12)6-4-8/h3-7H,1-2H3 |
InChI Key |
FAQPYKIXCOXSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)C=C1)Cl |
Origin of Product |
United States |
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